
3-TsOPr-6-Me-Tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-TsOPr-6-Me-Tetrazine, also known as 3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate, is a compound with the molecular formula C13H16N4O3S and a molecular weight of 308.36 . It is a precursor for PET tracer and is used for research purposes.
Synthesis Analysis
The synthesis of tetrazine derivatives, including this compound, involves various synthetic routes such as microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . The synthetic approaches contain linear, angular, and fused triazine and tetrazine heterocycles through a combinatorial method .Molecular Structure Analysis
Triazines and tetrazines, including this compound, are significant moieties having three and four nitrogen atoms, respectively, in biologically important molecules . They are building blocks that have provided a new dimension to the design of biologically important organic molecules .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The bioorthogonal application of these polyazines with various strained alkenes and alkynes provides a new prospect for investigations in chemical biology .Physical And Chemical Properties Analysis
This compound has a molecular weight of 308.36 . More detailed physical and chemical properties are not available in the retrieved papers.科学的研究の応用
Bioorthogonal Chemistry in Drug Delivery and Imaging
3-TsOPr-6-Me-Tetrazine derivatives, like other tetrazine compounds, have been utilized in bioorthogonal chemical reactions. For instance, the bioorthogonal removal of 3-isocyanopropyl groups can enable the controlled release of drugs and fluorophores in vivo, as demonstrated by Tu et al. (2018) who showed the release of a fluorophore and a drug in zebrafish embryos using tetrazine-modified beads (Tu et al., 2018). This suggests potential applications in drug delivery and diagnostic imaging.
Coordination Chemistry and Material Science
Tetrazine derivatives exhibit unique coordination chemistry, as noted by Kaim (2002). Their ability to bridge metal centers and exhibit electron and charge transfer phenomena makes them valuable in the development of supramolecular materials (Kaim, 2002). This aspect is crucial for the creation of advanced materials with specific electronic or optical properties.
Photoluminescence and Electronic Devices
The synthesis and application of tetrazine derivatives, including this compound, in electronic devices, luminescent elements, and photoelectric conversion elements have been extensively researched. Lipunova et al. (2021) highlighted the use of tetrazine derivatives in creating fluorogenic probes and photosensitive materials, indicating their potential in advanced photonic and electronic applications (Lipunova et al., 2021).
Bioorthogonal Imaging Probes
The rapid and tunable kinetics of tetrazine bioorthogonal chemistry, along with its high-quality fluorogenic properties, have been leveraged for imaging and diagnostic purposes. Wu and Devaraj (2018) emphasized the development of novel tetrazines and dienophiles, expanding the potential applications of tetrazine ligations, particularly in bioorthogonal imaging probes (Wu & Devaraj, 2018).
Energetic Materials
Some nitrogen-rich tetrazine derivatives are explored as high-performance, safe energetic compounds. Keshavarz et al. (2015) assessed two nitrogen-rich derivatives for use in explosives and solid propellants, indicating their potential in industrial applications due to their high detonation velocity and pressure, as well as low sensitivity (Keshavarz et al., 2015).
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-TsOPr-6-Me-Tetrazine can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methyl-5-nitro-1H-tetrazole", "3-hydroxypropylamine", "p-toluenesulfonyl chloride", "triethylamine", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "water" ], "Reaction": [ "The first step involves the reaction of 4-methyl-5-nitro-1H-tetrazole with 3-hydroxypropylamine in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol.", "The second step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-ol with p-toluenesulfonyl chloride in the presence of triethylamine and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate.", "The third step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-yl p-toluenesulfonate with sodium bicarbonate in the presence of water and ethyl acetate to form 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine.", "The final step involves the reaction of 3-(4-methyl-5-nitro-1H-tetrazol-1-yl)propan-1-amine with 3-hydroxypropyl p-toluenesulfonate in the presence of triethylamine and ethyl acetate to form 3-TsOPr-6-Me-Tetrazine." ] } | |
| 1629962-57-7 | |
分子式 |
C13H16N4O3S |
分子量 |
308.36 |
純度 |
>95% |
同義語 |
3-(6-Methyl-1,2,4,5-tetrazin-3-yl)propyl p-tolylsulfonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


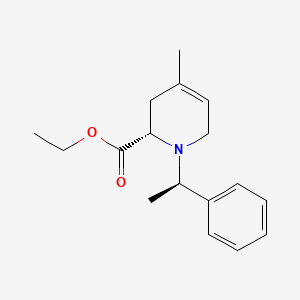
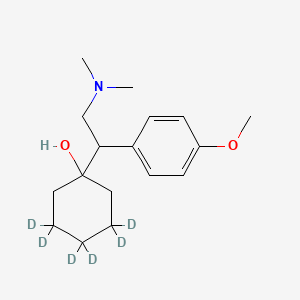

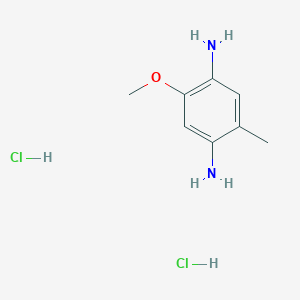

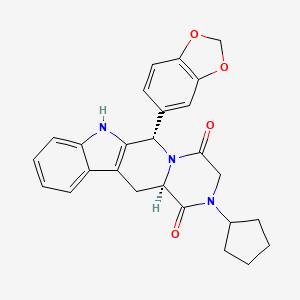
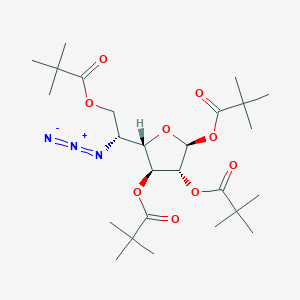
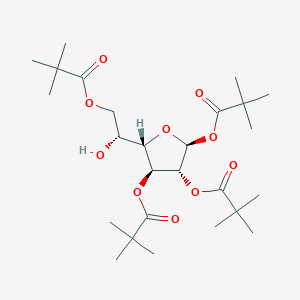
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)

